molecular formula C16H15N5O B2385434 3-(4-Benzyl-3-oxopiperazin-1-yl)pyrazine-2-carbonitrile CAS No. 2415554-19-5

3-(4-Benzyl-3-oxopiperazin-1-yl)pyrazine-2-carbonitrile

Cat. No.: B2385434
CAS No.: 2415554-19-5
M. Wt: 293.33
InChI Key: PVHICBSUWXMKRY-UHFFFAOYSA-N
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Description

3-(4-Benzyl-3-oxopiperazin-1-yl)pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a benzyl group and a piperazine moiety

Mechanism of Action

Target of Action

The primary target of the compound “3-(4-Benzyl-3-oxopiperazin-1-yl)pyrazine-2-carbonitrile” is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis, a serious infectious disease. The compound has been designed and synthesized as a potential anti-tubercular agent .

Mode of Action

It has been found to exhibit significant activity against mycobacterium tuberculosis h37ra . The compound likely interacts with specific proteins or enzymes within the bacterium, inhibiting their function and thus preventing the bacterium from growing or reproducing.

Result of Action

The compound has been found to exhibit significant anti-tubercular activity. Among the tested compounds, some exhibited 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . This suggests that the compound is effective in inhibiting the growth or reproduction of the bacterium at these concentrations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzyl-3-oxopiperazin-1-yl)pyrazine-2-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as sodium cyanoborohydride for reductive amination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzyl-3-oxopiperazin-1-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-(4-Benzyl-3-oxopiperazin-1-yl)pyrazine-2-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Benzyl-3-oxopiperazin-1-yl)pyrazine-2-carbonitrile is unique due to the presence of both the benzyl and oxo groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(4-benzyl-3-oxopiperazin-1-yl)pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c17-10-14-16(19-7-6-18-14)21-9-8-20(15(22)12-21)11-13-4-2-1-3-5-13/h1-7H,8-9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHICBSUWXMKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C2=NC=CN=C2C#N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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